molecular formula C23H21FN4S B1676648 p38 MAP Kinase Inhibitor III CAS No. 549505-65-9

p38 MAP Kinase Inhibitor III

Cat. No. B1676648
M. Wt: 404.5 g/mol
InChI Key: VXPWQNBKEIVYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P38 MAP Kinase Inhibitor III is a cell-permeable methylsulfanylimidazole compound that acts as a potent, selective, reversible, and ATP-competitive p38 MAP kinase inhibitor . It controls the biological activity of p38 MAP Kinase . It plays a key role in the cellular response to stress at many levels .


Molecular Structure Analysis

The molecular structure of p38 MAP Kinase Inhibitor III is complex. The binding of more specific molecules is characterized by a peptide flip between Met109 and Gly110 . This unique mode of binding may be exploited in the design of new p38 inhibitors .

Scientific Research Applications

p38 MAP Kinase Inhibitor III in Disease Treatment

  • Rheumatoid Arthritis and Other Pro-inflammatory Diseases : p38 MAP kinase inhibitors have been extensively explored for treating pro-inflammatory diseases like rheumatoid arthritis. However, clinical trials often faced challenges due to selectivity and toxicity issues. Recent innovations include tailor-made molecules for local application, primarily type-II inhibitors for lung or skin diseases, and isoform-selective inhibitors for specific conditions like cutaneous T-cell lymphoma (Haller, Nahidino, Forster, & Laufer, 2020).

  • Cardiovascular Disease : The p38 MAP kinase pathway plays a significant role in atherosclerosis and other cardiovascular diseases. Inhibitors targeting p38 MAPKs showed potential in pre-clinical studies and clinical trials, especially for conditions like chronic obstructive pulmonary disease (COPD) and atherosclerosis (Fisk, Gajendragadkar, Mäki-Petäjä, Wilkinson, & Cheriyan, 2014).

  • Cancer and Alzheimer's Disease : p38 MAP kinase inhibitors are being explored for their potential in treating cancer and Alzheimer's disease. The pathway plays a crucial role in tumor progression and neuroinflammation associated with Alzheimer's disease (Lee & Kim, 2017).

Mechanistic Insights and Development

  • Discovery and Characterization : A novel non–ATP-competitive p38 MAP kinase inhibitor has been identified, offering new possibilities for inhibitor designs and therapeutic strategies. This discovery is significant asall previously failed clinical trials involved ATP-competitive inhibitors. The non-ATP-competitive nature opens up new avenues for research and drug development (Wilson et al., 2016).
  • Pharmacophore Mapping and QSAR Studies : Extensive QSAR and pharmacophore modeling have been conducted to understand the structural requirements for p38 MAP kinase inhibitory activity. This research aids in the design of novel inhibitors and enhances our understanding of the enzyme's inhibition mechanisms (Gangwal et al., 2013).

  • Targeting Inflammatory Pathways in Asthma and COPD : p38 MAP kinase plays a significant role in the inflammatory responses in asthma and COPD. Inhibition of this kinase has shown potential in reducing inflammation, suggesting a possible therapeutic approach for these respiratory conditions (Chung, 2011).

p38 MAP Kinase Inhibitor III in Drug Discovery

  • Sequential Screening Procedure : A sequential screening procedure involving isolated enzyme assays, cell-based assays, and human whole blood assays has been developed to identify and evaluate p38 MAPK inhibitors. This approach provides comprehensive insights into the inhibitors' potency, selectivity, and toxicity, crucial for drug discovery programs (Bauer, Kubiak, Rothbauer, & Laufer, 2016).

  • Design and Synthesis of Novel Inhibitors : Research has been focused on designing and synthesizing novel p38 MAP kinase inhibitors, such as chromone-based and dibenzosuberone inhibitors. These efforts aim to improve selectivity and activity while considering the kinase's structural and functional attributes (Dyrager et al., 2011).

  • Bioanalytical Methods for Inhibitor Analysis : A critical review of bioanalytical methods used for analyzing p38 MAP kinase inhibitors has been conducted. This includes sample preparation, chromatographic analysis, and the assessment of inhibitors in biological fluids and tissues, providing essential information for the development and evaluation of these compounds (Wong, Hsieh, Pham, & James, 2012).

Future Directions

The future directions of p38 MAP Kinase Inhibitor III involve its potential use in the treatment of various diseases. For instance, it has been suggested that targeting p38α could be of therapeutic interest . Moreover, novel MK2i strategies, although encouraging in the pre-clinical arena, may either show evidence for efficacy or the lack of efficacy in emergent human trials data from different disease settings .

properties

IUPAC Name

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPWQNBKEIVYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336897
Record name 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p38 MAP Kinase Inhibitor III

CAS RN

549505-65-9
Record name ML-3403
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ML-3403
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p38 MAP Kinase Inhibitor III
Reactant of Route 2
Reactant of Route 2
p38 MAP Kinase Inhibitor III
Reactant of Route 3
p38 MAP Kinase Inhibitor III
Reactant of Route 4
Reactant of Route 4
p38 MAP Kinase Inhibitor III
Reactant of Route 5
Reactant of Route 5
p38 MAP Kinase Inhibitor III
Reactant of Route 6
Reactant of Route 6
p38 MAP Kinase Inhibitor III

Citations

For This Compound
31
Citations
T Thuraisingam, YZ Xu, J Moisan, C Lachance… - Molecular …, 2007 - Elsevier
… (B) Inhibition of MK2 phosphorylation by p38 MAP kinase inhibitor III is visualized by Western blot analysis. B10A.R cells were treated with S28463 (25 ng/ml), CpG-ODN (10 μg/ml) or …
Number of citations: 30 www.sciencedirect.com
H Tani, M Kimura, H Yamada, H Fujii, S Taniguchi… - Antiviral Research, 2020 - Elsevier
… p38 MAP Kinase Inhibitor III p38 MAP Kinase Inhibitor PD 98059 PD 169,316 SB220025 Purvalanol A GSK-3b Inhibitor XII, TWS119 H-89, Dihydrochloride SB 202474, Negative control …
Number of citations: 1 www.sciencedirect.com
YF Chuang, HY Yang, TL Ko, YF Hsu, JR Sheu… - Biochemical …, 2014 - Elsevier
… p38 MAP Kinase Inhibitor III and JNK Inhibitor II, antibodies specific for MKP-1 and COX-2 and Turbofect™ in vitro transfection reagent were purchased from Millipore (Billerica, MA, USA…
Number of citations: 47 www.sciencedirect.com
C Li, PJR Ebert, QJ Li - Journal of Biological Chemistry, 2013 - ASBMB
… III (catalog #401480), MG-132 (catalog #474790), SB-216763 (catalog #361566), ERK inhibitor II (catalog #328007), JNK inhibitor II (catalog #420119), p38 MAP kinase inhibitor III (…
Number of citations: 70 www.jbc.org
R Fischer, H Wajant, R Kontermann, K Pfizenmaier… - Glia, 2014 - Wiley Online Library
… Diego, CA), the anti-TNF antibody (clone F6C5) was from GeneTex (Irvine, CA) and the antibody against CNPase and the inhibitors PI3-Kα Inhibitor IV and p38 MAP Kinase inhibitor III …
Number of citations: 110 onlinelibrary.wiley.com
RC Oita, D Ferdinando, S Wilson, C Bunce… - … -European Journal of …, 2010 - Springer
… number 9901) was used to block PI3K; 10 μM U0126 was used to block MEK1/2 (Cell Signal, catalogue number 9903); 10 μg/ml of the InSolution™ p38 MAP Kinase Inhibitor III (…
Number of citations: 70 link.springer.com
A Weilbacher, M Gutekunst, M Oren, WE Aulitzky… - Cell death & …, 2014 - nature.com
… Inhibition of the MAPK pathway was performed using p38 MAP Kinase Inhibitor III (Calbiochem, La Jolla, CA, USA) at 1 μM and JNK-inhibitor SP600125 (Sigma-Aldrich) at 5 μM. The …
Number of citations: 71 www.nature.com
T Ogino, H Kobuchi, H Fujita, A Matsukawa… - Free Radical …, 2014 - Taylor & Francis
… MEK inhibitors (U0126 and PD98059), a c-Jun N-terminal kinase inhibitor VIII (JNKI8), and p38 MAP kinase inhibitors (p38 MAP kinase inhibitor III and SB202190) were obtained from …
Number of citations: 7 www.tandfonline.com
T Toyomura, M Watanabe, H Wake, T Nishinaka… - Molecular Biology …, 2023 - Springer
… InSolution™ p38 MAP Kinase Inhibitor III (ML3403), ERK Inhibitor II (FR180204), and InSolution™ JNK Inhibitor II (SP600125) were from Merck Millipore (Burlington, MA, USA). …
Number of citations: 7 link.springer.com
N Bosc, C Meyer, P Bonnet - BMC bioinformatics, 2017 - Springer
… p38 MAP Kinase Inhibitor III seems also rather selective as it is ordered first by S(70%), S(80%), WS(10%) and WS(5%), and it appears in the top 20 for S(50%), WS(20%), RS(20), RS(…
Number of citations: 37 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.